

# Furmecyclox (CAS 60568-05-0): A Technical Whitepaper

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## Compound of Interest

Compound Name: Furmecyclox

Cat. No.: B1674282

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## Abstract

**Furmecyclox** (CAS number 60568-05-0), a furamide fungicide, has historically been utilized for its protective action against a range of fungal pathogens in various crops. This technical guide provides an in-depth overview of **furmecyclox**, focusing on its physicochemical properties, mechanism of action as a succinate dehydrogenase inhibitor (SDHI), toxicological profile, and relevant experimental protocols. The information is intended to support researchers, scientists, and professionals in the fields of drug development, agrochemicals, and toxicology in their understanding of this compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies and visualizations of key pathways and workflows are provided to facilitate further research and application.

## Physicochemical Properties

**Furmecyclox** is an organic compound with specific physical and chemical characteristics that influence its environmental fate and biological activity. A summary of its key properties is presented in Table 1.

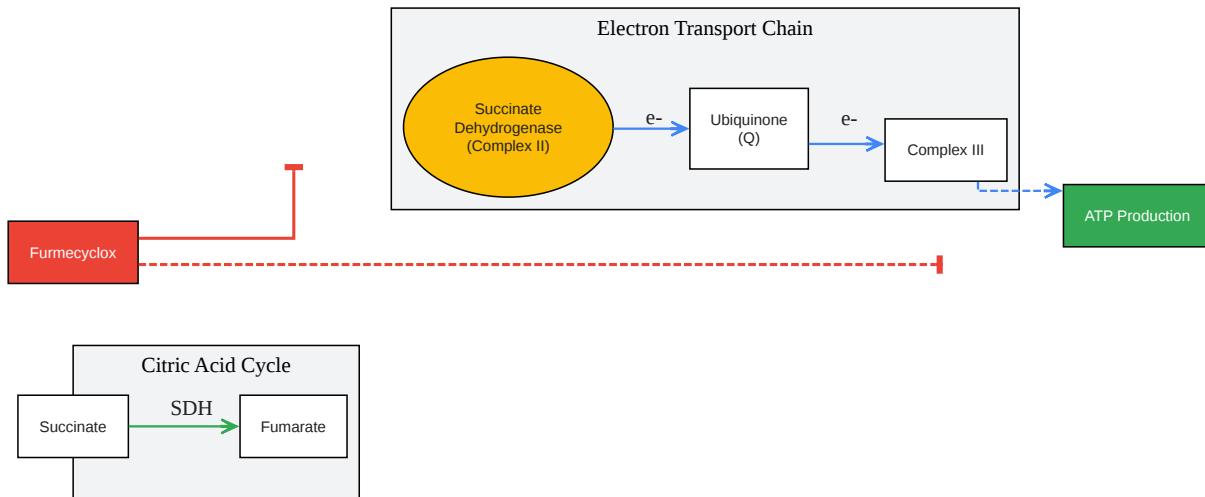
Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>21</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	251.32 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	60568-05-0	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide	<a href="#">[2]</a>
Synonyms	BAS 389 F, Campogran, Furmetamide	<a href="#">[2]</a>
Appearance	Colorless solid	
Water Solubility	300 mg/L (at 20 °C)	
Vapor Pressure	8.4 mPa (at 20 °C)	
Log P (Octanol-Water Partition Coefficient)	2.89	

## Mechanism of Action: Succinate Dehydrogenase Inhibition

**Furmecyclox** exerts its fungicidal activity by inhibiting the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, in the electron transport chain.[\[3\]](#) SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate as part of the citric acid cycle and transferring electrons to the ubiquinone pool.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, **furmecyclox** blocks the electron flow from succinate to ubiquinone. This disruption of the electron transport chain inhibits ATP production, leading to a depletion of cellular energy and ultimately causing fungal cell death. **Furmecyclox** is classified under the Fungicide Resistance Action Committee (FRAC) Code 7, which includes all SDHI fungicides.

Below is a diagram illustrating the signaling pathway of succinate dehydrogenase inhibition by **furmecyclox**.



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Caption: Inhibition of Succinate Dehydrogenase by **Furmecyclox**.

## Toxicological Profile

The toxicological data for **furmecyclox** indicates potential hazards to mammals and aquatic organisms. It is classified as a suspected carcinogen.<sup>[4]</sup> A summary of the available acute toxicity data is presented in Table 2.

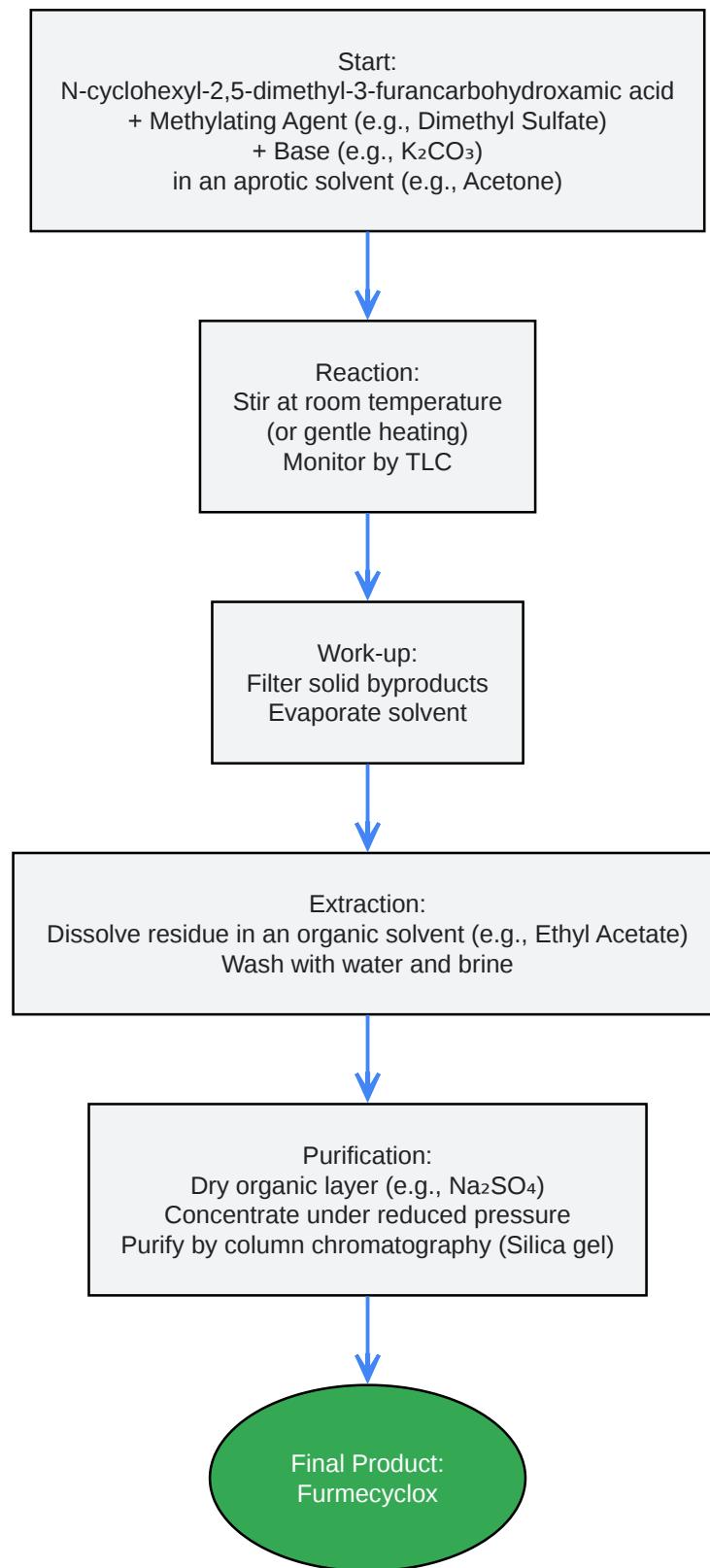
Test Organism	Exposure Route	Endpoint	Value	Reference
Rat	Oral	LD <sub>50</sub>	3780 mg/kg	
Rabbit	Dermal	LD <sub>50</sub>	> 2000 mg/kg (estimated)	[3]
Rat	Inhalation	LC <sub>50</sub> (4h)	> 5 mg/L (estimated)	
Daphnia magna (Water Flea)	Aquatic	EC <sub>50</sub> (48h)	> 10 mg/L (estimated)	[5]
Rainbow Trout	Aquatic	LC <sub>50</sub> (96h)	> 10 mg/L (estimated)	[6]

Note: Specific quantitative values for dermal, inhalation, and aquatic toxicity are not readily available in the public domain. The provided values are estimations based on data from similar compounds and general toxicological reports. Further targeted studies would be required for a definitive assessment.

## Experimental Protocols

### Synthesis of Furmecyclox

**Furmecyclox** can be synthesized via the esterification of N-cyclohexyl-2,5-dimethyl-3-furancarbohydroxamic acid.<sup>[7]</sup> A general experimental workflow for this type of reaction is outlined below.

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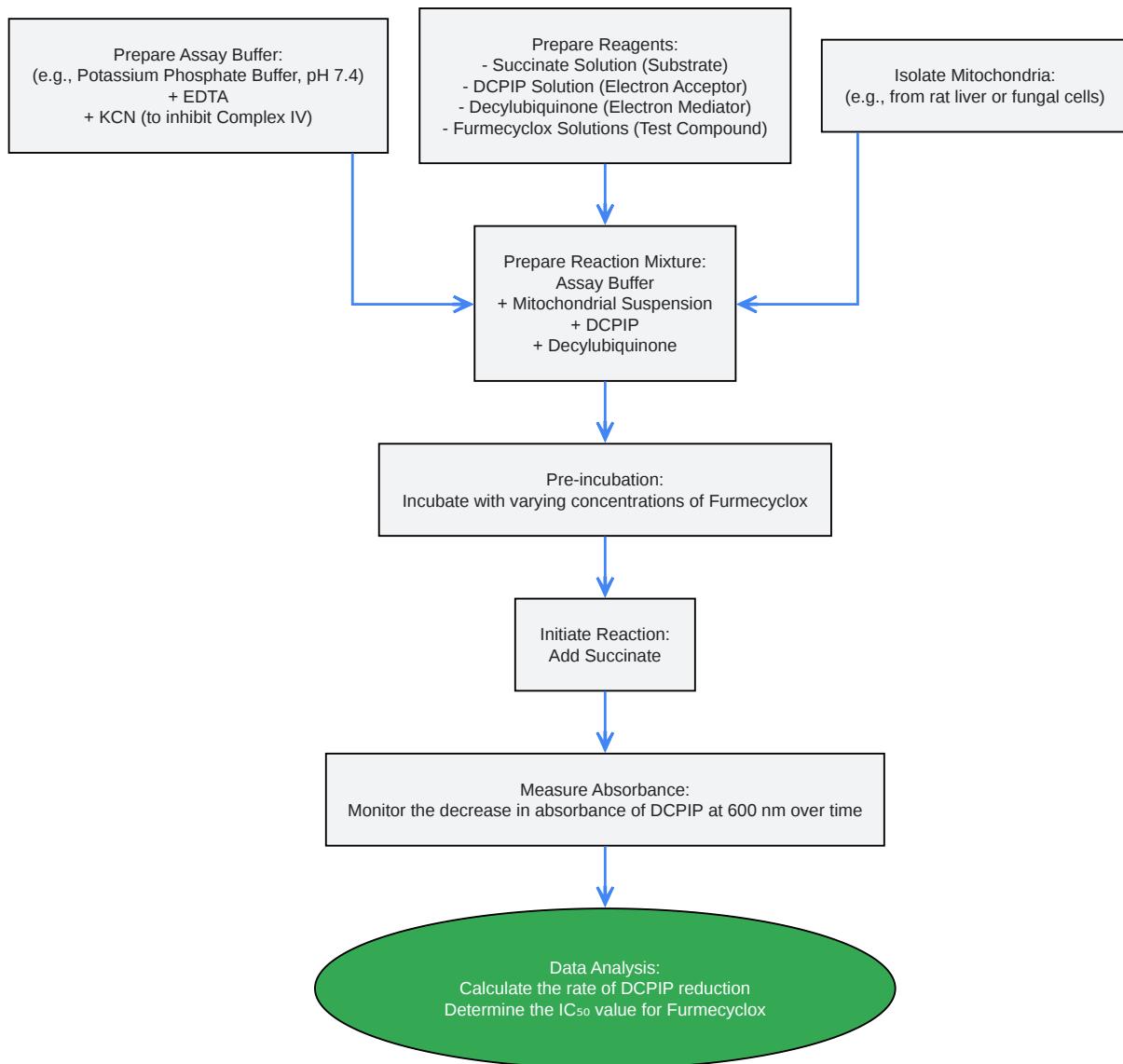
Caption: General workflow for the synthesis of **Furmecyclox**.

#### Detailed Methodology:

- Reaction Setup: To a solution of N-cyclohexyl-2,5-dimethyl-3-furancarbohydroxamic acid in a suitable aprotic solvent (e.g., acetone or acetonitrile), add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).
- Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, filter off any solid byproducts. Remove the solvent from the filtrate under reduced pressure.
- Extraction: Dissolve the resulting residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine to remove any remaining water-soluble impurities.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure **furmecyclox**.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

## Succinate Dehydrogenase Inhibition Assay

The inhibitory activity of **furmecyclox** on succinate dehydrogenase can be determined using a spectrophotometric assay. This method measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate.

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Caption: Workflow for a Succinate Dehydrogenase Inhibition Assay.

### Detailed Methodology:

- Preparation of Reagents:
  - Assay Buffer: Prepare a potassium phosphate buffer (e.g., 50 mM, pH 7.4) containing EDTA (e.g., 1 mM) and potassium cyanide (KCN, e.g., 2 mM) to inhibit cytochrome c oxidase (Complex IV).
  - Substrate: Prepare a stock solution of sodium succinate (e.g., 1 M).
  - Electron Acceptor: Prepare a stock solution of 2,6-dichlorophenolindophenol (DCPIP) (e.g., 5 mM).
  - Electron Mediator: Prepare a stock solution of decylubiquinone in ethanol (e.g., 10 mM).
  - Test Compound: Prepare a series of dilutions of **furmecyclox** in a suitable solvent (e.g., DMSO).
- Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver, fungal mycelia) using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.
- Assay Procedure:
  - In a cuvette, add the assay buffer, mitochondrial suspension (to a final protein concentration of e.g., 0.05 mg/mL), DCPIP (e.g., 50  $\mu$ M), and decylubiquinone (e.g., 100  $\mu$ M).
  - Add the desired concentration of **furmecyclox** or the solvent control (DMSO).
  - Pre-incubate the mixture for a short period (e.g., 5 minutes) at a constant temperature (e.g., 30 °C).
  - Initiate the reaction by adding succinate (e.g., to a final concentration of 10 mM).
- Data Acquisition and Analysis:

- Immediately monitor the decrease in absorbance of DCPIP at 600 nm using a spectrophotometer.
- Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
- Determine the percent inhibition of SDH activity for each concentration of **furmecyclox** relative to the solvent control.
- Plot the percent inhibition against the logarithm of the **furmecyclox** concentration and determine the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

## Analytical Method for Furmecyclox Determination

The concentration of **furmecyclox** in formulations or environmental samples can be determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation and Conditions (Representative):

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 70:30 (v/v) acetonitrile:water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Determined by measuring the UV spectrum of a **furmecyclox** standard (likely in the range of 220-280 nm).
- Injection Volume: 10-20  $\mu$ L.

Methodology:

- Standard Preparation: Prepare a stock solution of analytical grade **furmecyclox** in a suitable solvent (e.g., acetonitrile).[1][2] From the stock solution, prepare a series of calibration standards of known concentrations.
- Sample Preparation:
  - Formulations: Accurately weigh a portion of the formulation, dissolve it in the mobile phase or a suitable solvent, and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.
  - Environmental Samples (e.g., soil, water): Perform a suitable extraction procedure (e.g., solid-phase extraction for water, solvent extraction for soil) to isolate **furmecyclox** from the matrix. The extract may require a clean-up step before being dissolved in the mobile phase for analysis.
- Analysis: Inject the prepared standards and samples into the HPLC system.
- Quantification: Create a calibration curve by plotting the peak area of the **furmecyclox** standard against its concentration. Determine the concentration of **furmecyclox** in the samples by comparing their peak areas to the calibration curve.

## Conclusion

**Furmecyclox** is a furamide fungicide that acts by inhibiting the mitochondrial enzyme succinate dehydrogenase. While it has been effective in controlling various fungal pathogens, its use has been discontinued in many regions due to toxicological concerns, including its classification as a suspected carcinogen. This technical guide has provided a comprehensive overview of the available data on **furmecyclox**, including its physicochemical properties, mechanism of action, and toxicological profile. The detailed experimental protocols for its synthesis, biological activity assessment, and analytical determination are intended to serve as a valuable resource for researchers and professionals in related fields. Further investigation into the specific toxicological endpoints and the development of safer alternatives remains an important area of research.

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